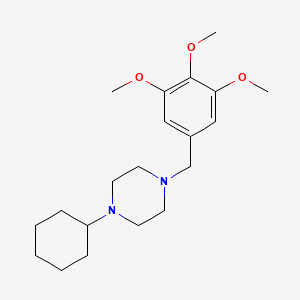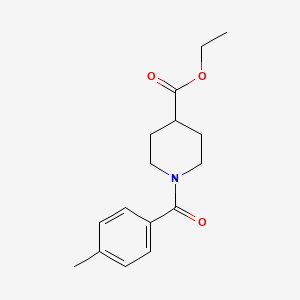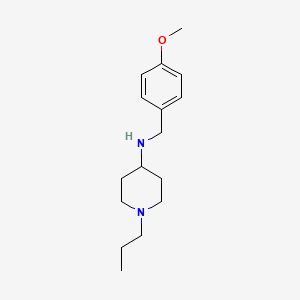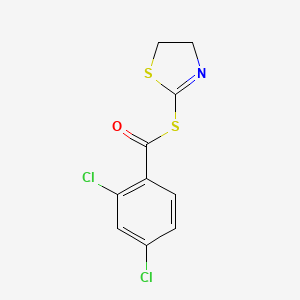![molecular formula C18H10ClNO2 B5859624 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5859624.png)
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione, also known as SU5416, is a synthetic compound that belongs to the family of isoindole derivatives. It was first synthesized in 1996 by Sugen Inc. as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase activity. Since then, it has been widely used in scientific research to investigate the role of VEGFR in angiogenesis, tumor growth, and other physiological processes.
作用机制
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione acts as a competitive inhibitor of the ATP-binding site of VEGFR-2, which is a key receptor involved in angiogenesis. By blocking the activity of this receptor, this compound prevents the activation of downstream signaling pathways that promote the proliferation and migration of endothelial cells. This leads to the inhibition of angiogenesis and the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of protein kinase C (PKC), and modulate the expression of various genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
One of the main advantages of 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is its high potency and specificity for VEGFR-2. This makes it a valuable tool for investigating the role of this receptor in angiogenesis and other physiological processes. However, this compound also has some limitations for lab experiments. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of VEGFR-2 activity. In addition, it can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways involved in angiogenesis and tumor growth. Another area of interest is the investigation of the role of VEGFR-2 in other physiological processes, such as wound healing and inflammation. Finally, the development of more potent and selective VEGFR inhibitors, based on the structure of this compound, is an ongoing area of research.
合成方法
The synthesis of 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione involves several steps, starting from the reaction of 3-chloroaniline with phthalic anhydride to form 2-(3-chlorophenyl)isoindole-1,3-dione. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of sodium methoxide to produce this compound. The overall yield of the synthesis is around 20%, and the purity of the compound can be improved by recrystallization.
科学研究应用
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has been extensively used in scientific research to investigate the role of VEGFR in angiogenesis, tumor growth, and other physiological processes. It has been shown to inhibit the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. This makes it a promising candidate for the treatment of angiogenesis-related diseases, such as cancer and macular degeneration.
属性
IUPAC Name |
2-(3-chlorophenyl)benzo[f]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO2/c19-13-6-3-7-14(10-13)20-17(21)15-8-11-4-1-2-5-12(11)9-16(15)18(20)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIORDKWGQSNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)

![methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5859561.png)

![N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859572.png)
![N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859574.png)
![[tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)
![2,3-dihydro-1H-inden-5-yl[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5859589.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5859597.png)
![2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5859610.png)
![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859617.png)


